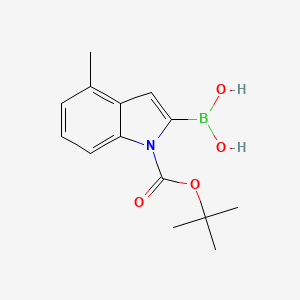

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid

Übersicht

Beschreibung

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative that features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Wirkmechanismus

Target of Action

The primary target of 1-BOC-4-methylindole-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound may contain varying amounts of anhydride , which could affect its reactivity under different environmental conditions.

Biochemische Analyse

Biochemical Properties

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins that facilitate these reactions. For instance, it can interact with palladium catalysts, which are crucial for the transmetalation step in the Suzuki-Miyaura reaction . The nature of these interactions involves the coordination of the boronic acid group with the metal catalyst, enabling the transfer of organic groups and the formation of new chemical bonds.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role in facilitating chemical reactions suggests that it may influence cell function indirectly by participating in the synthesis of bioactive molecules. These synthesized molecules can impact cell signaling pathways, gene expression, and cellular metabolism. For example, compounds synthesized using this boronic acid derivative could potentially modulate signaling pathways by acting as inhibitors or activators of specific enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with metal catalysts, particularly palladium. The mechanism of action involves the coordination of the boronic acid group with the palladium catalyst, facilitating the transmetalation step in the Suzuki-Miyaura reaction. This process enables the transfer of organic groups from the boronic acid to the palladium, leading to the formation of new carbon-carbon bonds . Additionally, the compound may influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its effectiveness in biochemical reactions. This compound is generally stable under standard laboratory conditions, but its reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, which can impact its ability to participate in chemical reactions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider the potential threshold effects and toxicities associated with varying dosages. At low doses, the compound may facilitate desired biochemical reactions without causing adverse effects. At higher doses, there is a risk of toxicity, which could manifest as cellular damage or disruption of normal physiological processes

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in chemical synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura reaction, leading to the formation of new chemical bonds . These interactions can influence metabolic flux and metabolite levels, particularly in pathways involving the synthesis of bioactive molecules. Understanding the metabolic pathways associated with this compound is crucial for optimizing its use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for determining its role in biochemical reactions and its potential impact on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors for efficiency, are likely applicable.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

Protodeboronation: Radical initiators and mild acidic or basic conditions are employed.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: The corresponding indole derivative without the boronic acid group.

Wissenschaftliche Forschungsanwendungen

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Medicinal Chemistry: Boronic acid derivatives are explored for their potential as enzyme inhibitors and in drug delivery systems.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

Pinacol Boronic Esters: These are more stable boronic acid derivatives used in similar reactions.

Uniqueness: (1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid is unique due to its indole core, which imparts specific electronic properties that can influence the reactivity and selectivity in coupling reactions. The presence of the tert-butoxycarbonyl group also provides additional stability and protection during synthetic procedures .

Biologische Aktivität

(1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl)boronic acid, a boronic acid derivative featuring an indole core, has garnered interest due to its significant biological activity, particularly in organic synthesis and medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and applications, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

- CAS Number: 352359-21-8

- Molecular Formula: C14H18BNO4

- Molecular Weight: 275.11 g/mol

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a boronic acid functional group, which are crucial for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Target and Mode of Action

The primary target for this compound is its role in the Suzuki-Miyaura cross-coupling reaction , where it facilitates the formation of carbon-carbon bonds. The mechanism involves:

- Transmetalation: The compound interacts with palladium catalysts during the transmetalation step, crucial for coupling reactions.

- Formation of Carbon Bonds: The reaction results in the formation of new carbon-carbon bonds under mild conditions, making it highly functional group tolerant .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry: Boronic acid derivatives are being explored for their potential as enzyme inhibitors and in drug delivery systems .

Pharmacokinetics

The compound exhibits stability and is generally considered environmentally benign. Its pharmacokinetic properties allow for efficient incorporation into various synthetic protocols without significant degradation under standard laboratory conditions.

Applications in Research

This compound has diverse applications:

Organic Synthesis:

It is widely used in the synthesis of pharmaceuticals and agrochemicals through Suzuki-Miyaura coupling reactions.

Medicinal Chemistry:

Research indicates potential roles as enzyme inhibitors, particularly targeting proteases and kinases involved in cancer progression .

Material Science:

The compound can be utilized in developing materials with specific electronic or optical properties due to its unique structural features .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Applications |

|---|---|---|---|

| Phenylboronic Acid | C6H7BO2 | Simple structure | Commonly used in Suzuki reactions |

| Pinacol Boronic Esters | Varied | More stable derivatives | Used in similar reactions but with greater stability |

| This compound | C14H18BNO4 | Indole core with Boc group | Unique reactivity and selectivity in coupling reactions |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research has shown that boronic acids can act as reversible inhibitors for serine proteases. A derivative similar to this compound was tested against a panel of proteases, demonstrating selective inhibition that could be leveraged for drug development targeting specific pathways involved in cancer metastasis .

Eigenschaften

IUPAC Name |

[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-6-5-7-11-10(9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLBPIVJPNKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616665 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-21-8 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-methyl-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.